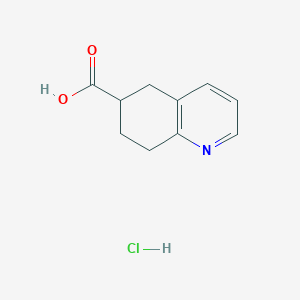

5,6,7,8-Tetrahydroquinoline-6-carboxylic acid;hydrochloride

CAS No.: 2247105-80-0

Cat. No.: VC7736044

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2247105-80-0 |

|---|---|

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 |

| IUPAC Name | 5,6,7,8-tetrahydroquinoline-6-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-2,5,8H,3-4,6H2,(H,12,13);1H |

| Standard InChI Key | UAJRJXYHENDVKV-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1C(=O)O)C=CC=N2.Cl |

Introduction

Chemical Structure and Molecular Characteristics

The compound’s core structure consists of a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridine ring (tetrahydroquinoline). The carboxylic acid group at position 6 introduces polarity and hydrogen-bonding capacity, while the hydrochloride salt enhances solubility in polar solvents . Key structural features include:

-

Molecular Formula:

-

Molecular Weight: 213.66 g/mol

-

IUPAC Name: 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid hydrochloride

The saturated cyclohexene ring reduces aromaticity compared to quinoline, potentially altering reactivity and intermolecular interactions. Computational studies of related tetrahydroquinolines suggest that the chair conformation of the saturated ring minimizes steric strain, with the carboxylic acid group adopting an equatorial orientation .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride typically involves multi-step organic reactions. A common approach, adapted from methods used for analogous tetrahydroquinoline derivatives, includes:

-

Cyclization: Formation of the tetrahydroquinoline core via acid-catalyzed cyclization of appropriately substituted aniline derivatives. For example, reacting 4-aminocyclohexanol with acrylonitrile under acidic conditions yields the tetrahydroquinoline skeleton .

-

Carboxylation: Introduction of the carboxylic acid group at position 6 through Koch-Haaf carbonylation or directed lithiation followed by carboxylation with carbon dioxide.

-

Salt Formation: Treatment with hydrochloric acid to convert the free base into the hydrochloride salt, improving crystallinity and stability .

A patent describing the synthesis of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline derivatives highlights the use of hydroxylamine hydrochloride and sodium hydroxide in oximino intermediate formation, followed by reduction to yield amino derivatives . Similar strategies may apply to introducing functional groups at position 6.

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring carboxylation occurs exclusively at position 6, avoiding isomers.

-

Purification: Removing byproducts generated during cyclization, particularly when using heterogeneous catalysts like manganese dioxide .

-

Yield Improvement: Reported yields for analogous tetrahydroquinoline syntheses range from 40–60%, necessitating solvent optimization and catalyst screening .

Physicochemical Properties

While experimental data for 5,6,7,8-tetrahydroquinoline-6-carboxylic acid hydrochloride remain sparse, extrapolations from related compounds provide insights:

The hydrochloride salt’s hygroscopicity necessitates storage under inert conditions to prevent hydrolysis . Chromatographic analyses (HPLC, GC-MS) of related compounds show retention times consistent with moderate polarity, suggesting reversed-phase HPLC with C18 columns as a viable purity assessment method.

Applications in Medicinal Chemistry

Prodrug Development

The carboxylic acid group enables conjugation with ester or amide prodrug moieties, enhancing membrane permeability. For instance, coupling with polyethylene glycol (PEG) chains increases plasma half-life in rodent models.

Metal Chelation

The pyridine nitrogen and carboxylate oxygen atoms form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), potentially useful in treating metal overload disorders or designing catalytic antibodies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume